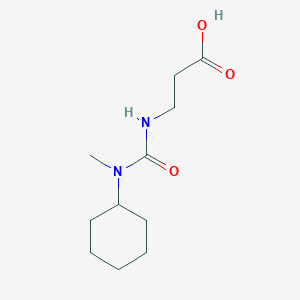
3-(Cyclohexylmethylcarbamoylamino)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(cyclohexylmethylcarbamoylamino)propanoic acid is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes a cyclohexylmethyl group attached to a carbamoylamino moiety, linked to a propanoic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(cyclohexylmethylcarbamoylamino)propanoic acid typically involves the reaction of cyclohexylmethylamine with a suitable carbamoyl chloride, followed by the addition of propanoic acid. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Cyclohexylmethylamine + Carbamoyl Chloride: This step involves the formation of the carbamoylamino intermediate.
Addition of Propanoic Acid: The intermediate is then reacted with propanoic acid to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(cyclohexylmethylcarbamoylamino)propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbamoylamino group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamoylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
Oxidation: Formation of cyclohexylmethyl ketone or cyclohexylmethyl carboxylic acid.
Reduction: Formation of cyclohexylmethylamine derivatives.
Substitution: Formation of various substituted carbamoylamino derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the synthesis of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(cyclohexylmethylcarbamoylamino)propanoic acid involves its interaction with specific molecular targets. For instance, as an inhibitor of HIF prolyl hydroxylase domain enzymes, it binds to the active site of the enzyme, preventing the hydroxylation of proline residues on HIF-α subunits. This inhibition stabilizes HIF-α, allowing it to accumulate and activate the transcription of genes involved in the adaptive response to hypoxia .
Comparison with Similar Compounds
Similar Compounds
3-carbamoylpropanoic acid: A simpler analog without the cyclohexylmethyl group.
3-(4-hydroxyphenylamino)propanoic acid: Contains a hydroxyphenyl group instead of the cyclohexylmethyl group.
3-cyclohexanepropionic acid: Lacks the carbamoylamino group but has a similar cyclohexyl structure.
Uniqueness
3-(cyclohexylmethylcarbamoylamino)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyclohexylmethyl group enhances its hydrophobicity, potentially improving its interaction with hydrophobic pockets in target enzymes.
Properties
Molecular Formula |
C11H20N2O3 |
|---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
3-[[cyclohexyl(methyl)carbamoyl]amino]propanoic acid |
InChI |
InChI=1S/C11H20N2O3/c1-13(9-5-3-2-4-6-9)11(16)12-8-7-10(14)15/h9H,2-8H2,1H3,(H,12,16)(H,14,15) |
InChI Key |
BJPLCSYLGLSUKE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCCCC1)C(=O)NCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



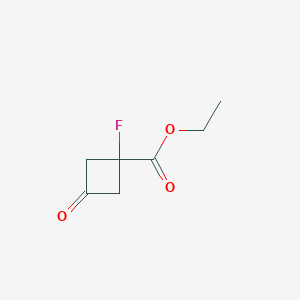
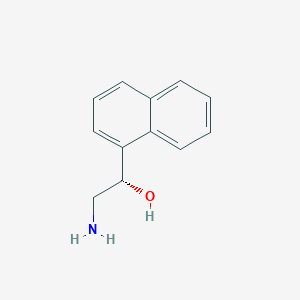

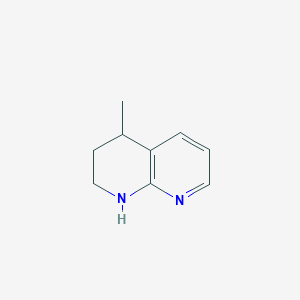
![3-Methyl-isoxazolo[4,5-C]pyridine](/img/structure/B13028614.png)

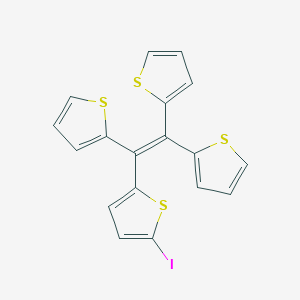
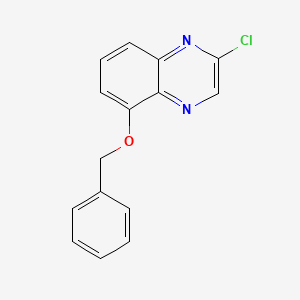

![3-(2-Chlorophenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13028649.png)
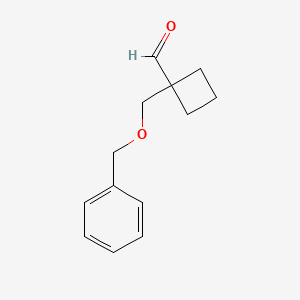
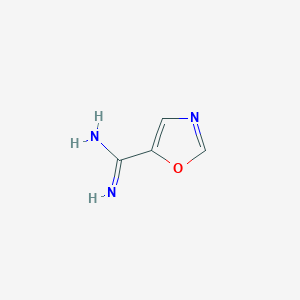
![(3R)-7-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13028666.png)
